1-Chloro-1-fluoro-2,2-dimethylcyclopropane
Description
Significance of Cyclopropane (B1198618) Derivatives in Chemical Synthesis
Cyclopropane derivatives are not mere chemical curiosities; they are integral components in the synthesis of a wide array of complex molecules. mdpi.com The high degree of s-character in their C-H bonds and the p-character of their C-C bonds endow them with reactivity reminiscent of alkenes, yet with unique stereochemical constraints. rsc.org This unique reactivity profile allows them to participate in a variety of transformations, including ring-opening reactions, cycloadditions, and rearrangements, making them versatile intermediates in the construction of larger, more complex molecular frameworks. acs.org Their presence in numerous biologically active natural products further underscores their importance in medicinal chemistry and drug discovery. mdpi.com
Role of Halogenation in Cyclopropane Reactivity and Synthetic Utility
The introduction of halogen atoms onto a cyclopropane ring significantly influences its chemical behavior. Halogens, being electronegative, withdraw electron density from the ring, affecting the polarity and strength of the carbon-halogen and carbon-carbon bonds. This can facilitate nucleophilic substitution reactions or influence the regioselectivity of ring-opening reactions. The nature of the halogen atom (fluorine, chlorine, bromine, or iodine) also plays a crucial role, with differences in bond strengths and leaving group abilities leading to diverse reaction pathways. Halogenated cyclopropanes can serve as precursors to a variety of functional groups and are particularly valuable in the synthesis of compounds with specific steric and electronic properties. researchgate.net
Overview of Geminal Halo- and Fluorocyclopropanes
Geminal dihalocyclopropanes, which possess two halogen atoms attached to the same carbon atom, are a particularly interesting subclass. The presence of two halogens on a single carbon atom can lead to unique reactivity, including the formation of allenes upon treatment with organometallic reagents. Geminal halo-fluorocyclopropanes, containing both a halogen and a fluorine atom on the same carbon, exhibit a combination of the electronic effects of both atoms. The high electronegativity of fluorine can significantly impact the reactivity of the other halogen, making these compounds valuable substrates for selective transformations. The synthesis of these compounds is often achieved through the addition of a halofluorocarbene to an alkene.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-1-fluoro-2,2-dimethylcyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClF/c1-4(2)3-5(4,6)7/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYHMSNUCXUQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295947 | |
| Record name | 1-chloro-1-fluoro-2,2-dimethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1891-96-9 | |
| Record name | NSC106470 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-1-fluoro-2,2-dimethylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Chloro 1 Fluoro 2,2 Dimethylcyclopropane
Carbene/Carbenoid Addition Strategies
The cornerstone of synthesizing 1-chloro-1-fluoro-2,2-dimethylcyclopropane is the [2+1] cycloaddition reaction between an alkene and a difunctional carbene. This approach is highly effective for the creation of the cyclopropane (B1198618) ring.
Generation of Fluorochloro Carbenes
Fluorochloro carbene (:CFCl) is a reactive intermediate that is typically generated in situ due to its high reactivity. rsc.org The most common precursor for generating this carbene is dichlorofluoromethane (B1207983) (HCCl₂F). The generation process involves the deprotonation of dichlorofluoromethane by a strong base, which results in the formation of a trichloromethyl anion equivalent. This anion is unstable and readily undergoes alpha-elimination, expelling a chloride ion to yield the desired fluorochloro carbene. libretexts.orgyoutube.com
The choice of base is critical and can range from alkali metal alkoxides, such as potassium tert-butoxide, to aqueous solutions of sodium or potassium hydroxide (B78521), often in the presence of a phase transfer catalyst. researchgate.net The reaction is typically carried out in the presence of the target alkene to ensure the carbene is trapped as it is formed, minimizing side reactions such as dimerization.
Cyclopropanation of Alkenes via Carbene Addition
Once generated, the electrophilic fluorochloro carbene readily reacts with the nucleophilic double bond of an alkene in a concerted, stereospecific manner to form the cyclopropane ring. libretexts.orgyoutube.com For the synthesis of this compound, the alkene of choice is isobutylene (B52900) (2-methylpropene).
The reaction between dichlorofluoromethane and isobutylene in the presence of a suitable base is the most direct route to this compound. The fluorochloro carbene generated from dichlorofluoromethane adds across the double bond of isobutylene. The reaction is generally stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. libretexts.org However, as isobutylene is a prochiral alkene, the addition of the carbene creates a new stereocenter at the C1 position of the cyclopropane ring, resulting in a racemic mixture of enantiomers in the absence of a chiral influence.
The efficiency of this reaction is dependent on several factors, including the choice of base, solvent, and reaction temperature. The use of a strong base is necessary to deprotonate the dichlorofluoromethane, but side reactions, such as the reaction of the base with the carbene itself, can reduce the yield.
Phase transfer catalysis (PTC) is a powerful technique employed to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase containing the base and an organic phase containing the haloform and the alkene. researchgate.netadelaide.edu.au In the synthesis of this compound, PTC can significantly enhance the reaction rate and yield.
A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetraethylbenzylammonium chloride (TEBA) or a tetrabutylammonium (B224687) salt, transports the hydroxide anion from the aqueous phase to the organic phase. phasetransfercatalysis.com In the organic phase, the "naked" and highly reactive hydroxide anion deprotonates the dichlorofluoromethane, leading to the efficient generation of fluorochloro carbene. The carbene then reacts with the isobutylene present in the same phase. This method avoids the need for anhydrous conditions and expensive, moisture-sensitive bases. researchgate.net
Table 1: Common Phase Transfer Catalysts and Their Potential Impact
| Catalyst | Type | Expected Impact on Reaction |
| Tetraethylbenzylammonium chloride (TEBA) | Quaternary Ammonium Salt | Inexpensive and commonly used, but can have limited thermal stability. phasetransfercatalysis.com |
| Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | Higher thermal stability than TEBA and often provides good yields. researchgate.net |
| Tetrabutylammonium hydrogen sulfate | Quaternary Ammonium Salt | Another effective catalyst for PTC reactions. |
| Crown Ethers (e.g., 18-crown-6) | Polyethers | Can be highly effective but are generally more expensive. |
The synthesis of enantiomerically enriched this compound requires the use of asymmetric catalysis. As isobutylene is prochiral, the two faces of the double bond are enantiotopic. A chiral catalyst can differentiate between these two faces, leading to the preferential formation of one enantiomer over the other.
Transition metal complexes, particularly those of rhodium and cobalt, with chiral ligands have been successfully employed for the asymmetric cyclopropanation of alkenes. nih.gov While specific data for the asymmetric synthesis of this compound is not widely reported, the principles can be extrapolated from similar reactions. For instance, chiral porphyrin-based cobalt(II) complexes have shown high efficiency in the asymmetric cyclopropanation of various alkenes with diazo compounds. nih.gov The development of a suitable chiral catalyst system for the reaction of fluorochloro carbene with isobutylene would be a key step in accessing enantiopure forms of the target molecule.
Table 2: Potential Asymmetric Catalysis Strategies
| Catalyst Type | Chiral Ligand Example | Expected Outcome |
| Chiral Rhodium(II) Carboxylates | Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] | Potential for high enantioselectivity in carbene transfer reactions. |
| Chiral Cobalt(II) Porphyrins | D₂-symmetric chiral amidoporphyrins | Have demonstrated effectiveness in asymmetric radical cyclopropanation. nih.gov |
| Chiral Schiff Base Complexes | Salen-type ligands | Known to catalyze a variety of asymmetric reactions. |
Alternative Cyclopropanation Pathways
While carbene addition is the most prevalent method, alternative pathways to cyclopropanes exist. One notable method is the Simmons-Smith reaction, which utilizes a carbenoid intermediate rather than a free carbene. libretexts.org The classical Simmons-Smith reaction involves the use of diiodomethane (B129776) and a zinc-copper couple to generate an organozinc carbenoid, which then adds to an alkene.
For the synthesis of a chloro-fluoro substituted cyclopropane, a modified Simmons-Smith type reaction would be necessary, employing a dihalomethane precursor containing both chlorine and fluorine. However, the preparation and reactivity of such mixed-halogen carbenoids can be complex. While conceptually plausible, the application of a Simmons-Smith type reaction for the direct synthesis of this compound is not well-documented and would likely require significant methodological development.
Another potential alternative could involve the cyclization of a suitable 1,3-dihaloalkane. This would necessitate the synthesis of a precursor molecule such as 1,3-dichloro-1-fluoro-2,2-dimethylpropane, followed by an intramolecular cyclization reaction, typically promoted by a reducing agent or a strong base. This approach is generally less direct than carbene addition.
Cycloaddition Reactions with Fluoroolefins
The most direct and widely employed method for synthesizing gem-dihalocyclopropanes, including this compound, is through the [2+1] cycloaddition of a carbene to an olefin. researchgate.net In this specific case, the reaction involves the addition of chlorofluorocarbene (:CClF) to isobutylene (2-methylpropene).
Chlorofluorocarbene is a transient, highly reactive intermediate that is typically generated in situ. Several methods exist for its generation from stable precursors. A common approach involves the base-induced alpha-elimination of a hydrogen halide from a suitable precursor, such as dichlorofluoromethane (CHClF₂). Alternatively, thermal or photochemical decomposition of specific organometallic reagents or the decarboxylation of sodium dichlorofluoroacetate (Cl₂FCOONa) can be utilized to produce the carbene. researchgate.net
Once generated, the electrophilic chlorofluorocarbene readily attacks the electron-rich double bond of isobutylene. The reaction proceeds via a concerted mechanism where the carbene adds across the π-bond, forming the three-membered cyclopropane ring in a single step. The presence of the two methyl groups on one of the olefin's carbons sterically directs the addition and results in the formation of the 2,2-dimethyl-substituted cyclopropane ring.
Table 1: Common Precursors for Chlorofluorocarbene Generation
| Precursor Compound | Generation Method | Typical Reagents |
|---|---|---|
| Dichlorofluoromethane (CHClF₂) | Base-induced α-elimination | Potassium t-butoxide, Sodium hydroxide |
| Sodium Dichlorofluoroacetate (Cl₂FCOONa) | Thermal decarboxylation | Heat (in an aprotic solvent) |
This table provides an overview of common laboratory methods for generating the reactive carbene intermediate required for cycloaddition.
Derivatization from Precursor Compounds
Ring-Closing Strategies
Intramolecular cyclization reactions provide a powerful method for constructing the cyclopropane ring from an open-chain precursor. One of the most prominent of these is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.org This process involves the initial conjugate addition of a nucleophile to an α,β-unsaturated compound (a Michael acceptor), followed by an intramolecular nucleophilic substitution that closes the ring. rsc.org
For the synthesis of this compound, a hypothetical MIRC pathway could involve a precursor such as an ester of 3-chloro-3-fluoro-4-methylpent-1-enoic acid. In this scenario, a nucleophile would attack the β-position of the double bond, generating an enolate. This enolate would then act as the internal nucleophile, displacing a leaving group on the carbon bearing the chloro and fluoro substituents to form the cyclopropane ring. The success of such a strategy is highly dependent on the careful selection of substrates and reaction conditions to favor the desired intramolecular cyclization over competing intermolecular reactions. Diastereoselective MIRC reactions can also be achieved by using chiral substrates or catalysts to control the stereochemistry of the final product. rsc.org
Halogen Exchange Methodologies
Halogen exchange reactions are a cornerstone of organofluorine chemistry and provide a critical route for the synthesis of mixed-halogen compounds. frontiersin.org This method allows for the selective replacement of one halogen atom with another and can be applied to the synthesis of this compound from either a dichloro or a difluoro precursor. manac-inc.co.jpyoutube.com These reactions are often equilibrium processes, and reaction conditions are chosen to drive the reaction toward the desired product. youtube.com
Two primary halogen exchange pathways are:
Fluorination of a Dichloro Precursor: Starting with 1,1-dichloro-2,2-dimethylcyclopropane, one of the chlorine atoms can be selectively replaced by fluorine. This is typically achieved using a variety of fluorinating agents. The reaction is an example of a Finkelstein-type reaction, adapted for fluorination, where a metal fluoride (B91410) (e.g., AgF, KF) or another nucleophilic fluorine source is used to displace a chloride ion. The choice of fluorinating agent and reaction conditions (solvent, temperature) is crucial to control the extent of fluorination and prevent the formation of the difluorinated byproduct.
Chlorination of a Difluoro Precursor: Conversely, the synthesis can begin with 1,1-difluoro-2,2-dimethylcyclopropane. One fluorine atom can be substituted with a chlorine atom. This "retro-Finkelstein" type reaction is generally more challenging due to the high strength of the C-F bond. frontiersin.org It often requires harsh conditions or the use of specific Lewis acidic catalysts to facilitate the cleavage of the C-F bond and subsequent attack by a chloride nucleophile, such as from lithium chloride or a tetraalkylammonium chloride salt. frontiersin.org
Table 2: Comparison of Halogen Exchange Pathways
| Starting Material | Target Reaction | Typical Reagents | Key Challenge |
|---|---|---|---|
| 1,1-Dichloro-2,2-dimethylcyclopropane | Monofluorination | AgF, KF, SbF₃ | Controlling selectivity to prevent over-fluorination. |
This table summarizes the two main halogen exchange strategies for synthesizing the title compound from related dihalogenated precursors.
Reactivity and Transformation Pathways of 1 Chloro 1 Fluoro 2,2 Dimethylcyclopropane
Ring-Opening Reactions
The inherent strain of the cyclopropane (B1198618) ring, combined with the electronic effects of the geminal chloro and fluoro substituents, makes 1-Chloro-1-fluoro-2,2-dimethylcyclopropane susceptible to ring-opening reactions under various conditions. These transformations typically proceed via the cleavage of a carbon-carbon bond to relieve ring strain, leading to the formation of more stable acyclic products.
Heating this compound induces molecular rearrangements, leading to various isomeric products. The specific pathway and product distribution are highly dependent on the reaction conditions, such as temperature and the presence of catalysts.
The vinylcyclopropane-cyclopentene rearrangement is a well-known thermal isomerization pathway for cyclopropanes bearing a vinyl substituent. This reaction involves a concerted researchgate.netnih.gov sigmatropic shift, leading to a five-membered ring. However, for this compound, which lacks a vinyl group, this specific rearrangement pathway is not observed. The primary thermal transformations for this compound follow different isomerization routes.
The principal thermal transformation for alkyl-substituted gem-halocyclopropanes is the cyclopropyl-allyl isomerization. Gas-phase pyrolysis of methyl-substituted gem-chlorofluorocyclopropanes results in ring-opening to form isomeric chlorofluoroalkenes. ogarev-online.ru This process is often followed by dehydrochlorination, yielding fluorinated dienes.
Under gas-phase pyrolysis conditions at temperatures between 430–460 °C, methyl-substituted gem-chlorofluorocyclopropanes undergo a cyclopropyl-allyl rearrangement. ogarev-online.ru This isomerization is accompanied by the elimination of hydrogen chloride (HCl) to produce 2-fluorobuta-1,3-dienes as the main products. ogarev-online.ru The reaction pathway can be influenced by the presence of a catalyst. For instance, when the pyrolysis is conducted over an alumina (B75360) (Al₂O₃) catalyst at lower temperatures (150–250 °C), the major products are 2-chlorobuta-1,3-dienes, indicating a change in the reaction mechanism and selectivity. researchgate.net
| Conditions | Catalyst | Major Product Type | Yield |
|---|---|---|---|
| 430–460 °C (Gas-Phase Pyrolysis) | None (Quartz Tube) | 2-Fluorobuta-1,3-dienes | 42–75% |
| 150–250 °C (Pyrolysis) | Al₂O₃ | 2-Chlorobuta-1,3-dienes | 58–68% |
The stereochemistry of thermal rearrangements in gem-dihalocyclopropanes is governed by orbital symmetry rules, often proceeding through a concerted disrotatory process. researchgate.net In this process, the groups attached to the breaking carbon-carbon bond rotate in opposite directions (one clockwise, one counterclockwise). The direction of this rotation and the resulting product stereochemistry are influenced by the stereoisomerism of the starting cyclopropane. For related bicyclic gem-chlorofluorocyclopropanes, it has been observed that isomers with the chlorine atom in the exo position tend to decompose more readily than their endo-chloro counterparts, suggesting that the stereochemical arrangement of the substituents has a significant impact on the activation energy of the ring-opening process. researchgate.net
Transition metals, particularly copper salts, are effective catalysts for promoting the ring-opening of gem-halocyclopropanes under milder conditions than thermal pyrolysis. These reactions often exhibit high selectivity and yield valuable synthetic intermediates.
Copper(I) chloride (CuCl) is a widely used catalyst for the isomerization of gem-chlorofluorocyclopropanes. researchgate.net The reaction involves the opening of the cyclopropane ring accompanied by the migration of the chlorine atom. researchgate.net This catalytic process efficiently converts alkyl-substituted gem-chlorofluorocyclopropanes into their isomeric 2-fluoroallyl chlorides. These resulting halofluoroalkenes are versatile building blocks in organic synthesis. The reaction typically proceeds by heating the cyclopropane in a solvent like acetonitrile (B52724) in the presence of catalytic amounts of CuCl.
| Substrate Type | Catalyst | Solvent | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Alkyl-substituted gem-chlorofluorocyclopropanes | CuCl (catalytic) | Acetonitrile | 2-Fluoroallyl chlorides | 62-98% | researchgate.net |
Metal-Catalyzed Ring-Opening Reactions
Palladium-Mediated Transformations
While specific palladium-catalyzed transformations of this compound are not extensively documented, the reactivity of analogous gem-difluorocyclopropanes (F₂CPs) provides significant insight into potential pathways. rsc.org Palladium catalysts are known to mediate the ring-opening cross-coupling of these strained rings, offering a route to valuable monofluoroalkenes. rsc.org
A plausible mechanism for such a transformation involving this compound begins with the oxidative addition of a Pd(0) catalyst to the carbon-chlorine bond, which is typically more reactive than the carbon-fluorine bond. This would form a cyclopropyl-palladium(II) intermediate. Alternatively, a pathway analogous to that proposed for gem-difluorocyclopropanes could occur, involving the formation of a four-membered-ring palladacycle. nih.gov This palladacycle can then undergo a β-fluoride elimination to generate a 2-fluoroallylic palladium complex. nih.govnih.gov This intermediate is a versatile synthon that can engage in various cross-coupling reactions. For instance, transmetalation with organometallic reagents (like organoborons or organostannanes) followed by reductive elimination would yield a variety of substituted fluoroalkene products. youtube.com Ligand choice can play a crucial role in controlling the regio- and stereoselectivity of these reactions. nih.gov
Below is a table of representative palladium-catalyzed transformations reported for structurally related gem-difluorocyclopropanes, illustrating the potential synthetic utility of this reaction class.
| Reactant 1 (gem-Dihalocyclopropane) | Reactant 2 (Coupling Partner) | Catalyst / Conditions | Product Type |
| gem-Difluorocyclopropane | Electron-deficient polyfluoroarene | Pd(OAc)₂ / P(o-tolyl)₃, K₂CO₃ | 2-Fluoroallylic polyfluoroarene |
| gem-Difluorocyclopropane | gem-Diborylalkane | Pd₂(dba)₃ / Xantphos, LDA | gem-Diboryl-substituted fluoroalkene nih.gov |
| 1,1-Difluoro-2-vinylcyclopropane | gem-Diborylalkane | Pd(OAc)₂ / Ligand, LDA | Regio- and stereodivergent fluoroalkenes nih.gov |
Nucleophilic Ring-Opening Processes
The ring-opening of cyclopropanes via nucleophilic attack is a synthetically valuable transformation, but it is highly dependent on the substitution pattern of the cyclopropane ring. For non-activated cyclopropanes like this compound, this process is generally disfavored due to the high energy barrier for breaking a C-C bond in the strained ring.
Successful nucleophilic ring-opening reactions typically require the presence of "donor-acceptor" substituents on the cyclopropane. researchgate.netrsc.org In these systems, an electron-donating group and an electron-withdrawing group are positioned to stabilize the partial charges that develop in the transition state of the ring-opening, effectively creating a homo-Michael acceptor. rsc.org
For this compound, which lacks strong activating groups, nucleophilic attack leading to ring-opening would likely require harsh conditions, such as the use of very strong nucleophiles and/or high temperatures. The reaction could proceed via two main pathways:
Direct Sₙ2-type attack on a carbon atom of the ring: This is highly strained and sterically hindered, making it an unlikely pathway.
Initial substitution at C1 followed by rearrangement: A nucleophile could potentially displace the chloride, but substitution at a cyclopropyl (B3062369) carbon is notoriously difficult. researchgate.net If substitution were to occur, the resulting product might undergo subsequent rearrangement, but this is speculative.
Ring-opening can also be facilitated by Lewis or Brønsted acids, which coordinate to a leaving group or functional group to promote the formation of a cyclopropyl cation, which then undergoes cleavage. rsc.org In the case of this compound, a strong Lewis acid might coordinate to the chlorine or fluorine atom, facilitating its departure and subsequent ring-opening, although this would lead to carbocation chemistry (see 3.3.1).
Dehydrohalogenation Reactions
Elimination to Dienes and Fluoroolefins
Treatment of this compound with a base can induce dehydrohalogenation, leading to the elimination of either hydrogen chloride (HCl) or hydrogen fluoride (B91410) (HF). The molecule contains two distinct types of β-hydrogens: the methylene (B1212753) (CH₂) hydrogens of the cyclopropane ring and the methyl (CH₃) hydrogens. Abstraction of a proton from these positions can lead to different unsaturated products.
The primary pathways for elimination are:
Path A: Abstraction of a ring proton. Removal of a proton from the C3 position, followed by elimination of a halide (X=Cl or F), would lead to the formation of a cyclopropene (B1174273) derivative. However, the formation of a double bond within a three-membered ring introduces substantial angle strain, making this pathway energetically unfavorable.
Path B: Abstraction of a methyl proton. Removal of a proton from one of the C2-methyl groups, followed by halide elimination, results in the formation of an exocyclic double bond (a methylenecyclopropane (B1220202) derivative). This pathway is generally favored as it avoids the high strain of an endocyclic double bond.
Therefore, the expected major products from dehydrohalogenation would be dienes or fluoroolefins with an exocyclic double bond. Elimination of HCl would yield a fluorinated methylenecyclopropane, while elimination of HF would produce a chlorinated methylenecyclopropane.
| Elimination Pathway | Product |
| Dehydrochlorination (Elimination of HCl) | 1-Fluoro-2,2-dimethyl-3-methylenecyclopropane |
| Dehydrofluorination (Elimination of HF) | 1-Chloro-2,2-dimethyl-3-methylenecyclopropane |
Mechanistic Considerations in Dehydrohalogenation
Dehydrohalogenation typically proceeds via an E2 (bimolecular elimination) mechanism, especially when a strong base is used. youtube.com The regioselectivity of the reaction—which proton is abstracted—is governed by both electronic and steric factors.
Zaitsev vs. Hofmann Elimination: Generally, small, strong bases (e.g., sodium hydroxide) favor the formation of the more substituted, thermodynamically more stable alkene (Zaitsev's rule). youtube.com Bulky bases (e.g., potassium tert-butoxide) preferentially abstract the most sterically accessible proton, leading to the less substituted alkene (Hofmann product). youtube.com
Ring Strain: In the context of cyclopropane systems, the overriding factor is often the avoidance of ring strain. The formation of an endocyclic double bond is highly unfavorable. Therefore, even with a small base that might typically favor a more substituted alkene, the elimination pathway leading to the exocyclic double bond (Hofmann-type product from the perspective of the ring carbons) is strongly preferred.
Leaving Group Ability: Both chloride and fluoride can act as leaving groups. Chloride is a better leaving group than fluoride. This suggests that dehydrochlorination might occur under milder conditions than dehydrofluorination. The choice of base and reaction conditions could potentially be tuned to favor one elimination over the other.
The E2 mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. In the flexible methyl groups, this geometry is easily achieved. For the ring protons, the rigid cyclopropane structure imposes geometric constraints that could influence the reaction rate.
Carbocation, Carbanion, and Radical Chemistry
Formation and Reactivity of Intermediates
The C1 carbon of this compound can be transformed into a carbocation, carbanion, or radical intermediate, each with distinct reactivity.
Carbocation: Heterolytic cleavage of the C-Cl bond, potentially assisted by a Lewis acid, would generate the 1-fluoro-2,2-dimethylcyclopropyl carbocation. This is an α-fluorocarbocation, a class of intermediates expected to be highly reactive and unstable due to the electronegativity of the adjacent fluorine atom. researchgate.net The primary fates of such a carbocation would be:
Reaction with a nucleophile: Trapping of the cation by a solvent molecule or another nucleophile present in the reaction mixture.
Elimination: Loss of a β-proton to form an alkene, as discussed in the dehydrohalogenation section.
Rearrangement: Carbocation rearrangements, such as ring-opening to form a more stable allylic cation, are a common pathway for cyclopropyl cations to relieve ring strain.
Carbanion: Formation of a carbanion at the C1 position could be envisioned through metal-halogen exchange (e.g., with an organolithium reagent). The resulting 1-chloro-1-fluoro-2,2-dimethylcyclopropyl anion would be stabilized to some extent by the inductive effect of the halogens. Such intermediates are often involved in the generation of carbenes. Loss of the chloride ion from the carbanion would lead to the formation of 1-fluoro-2,2-dimethylcyclopropylidene, a carbene that could undergo insertion or cycloaddition reactions.
Radical: Homolytic cleavage of the C-Cl or C-F bond can generate a cyclopropyl radical. This is often achieved through the use of radical initiators or reducing agents like tributyltin hydride. acs.orgacs.org The 1-fluoro-2,2-dimethylcyclopropyl radical would be a planar or rapidly inverting pyramidal species. Its potential reactions include:
Hydrogen abstraction: Reaction with a hydrogen donor (like tributyltin hydride) to yield 1-fluoro-2,2-dimethylcyclopropane.
Rearrangement: Ring-opening via β-scission is a characteristic reaction of cyclopropylmethyl radicals, leading to a homoallylic radical. This is a very fast process and often competes with other radical reactions.
The formation and subsequent reactions of these intermediates are central to the diverse chemical transformations of this compound.
Insertion Reactions of Related Halogenated Ethylidenes
The reactivity of carbenes, highly reactive intermediates featuring a divalent carbon atom, is of significant interest in synthetic organic chemistry. Halogenated ethylidenes, a specific class of carbenes characterized by a halogen atom and an ethyl or substituted ethyl group attached to the carbene carbon, exhibit unique reactivity profiles, including insertion into various single bonds. These reactions provide a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. This section explores the insertion reactions of halogenated ethylidenes and their analogs into C-H, Si-H, and O-H bonds, drawing upon research findings for related carbene species to infer potential transformation pathways.
Carbene insertion into a carbon-hydrogen (C-H) bond is a direct method for C-H functionalization, a process of considerable synthetic value as it allows for the modification of otherwise unreactive hydrocarbon frameworks. researchgate.net While simple carbenes like methylene can be unselective, the selectivity of insertion reactions can be enhanced through the use of metal catalysts or by the nature of the substituents on the carbene itself. youtube.comlibretexts.org For instance, the regioselectivity of alkylidene carbene-mediated C-H insertion is influenced by electronic, conformational, steric, and stereoelectronic effects, with electronic effects often playing a dominant role. libretexts.org Generally, the order of reactivity for C-H insertion is tertiary > secondary > primary. youtube.com
In the context of halogenated carbenes, dichlorocarbene, generated from chloroform, is a well-studied example. libretexts.org However, it is primarily known for its addition reactions to alkenes to form dichlorocyclopropanes. libretexts.org Research on phenylchlorocarbene has demonstrated its ability to insert into tertiary C-H bonds. researchgate.net The reactivity of more complex halogenated carbenes, such as 1,2,2-trifluoroethylidene, has also been investigated, showing insertion into C-H bonds of alkanes and cycloalkanes. youtube.com These studies provide a basis for understanding the potential C-H insertion reactivity of carbenes derived from precursors like this compound.
The insertion of carbenes into silicon-hydrogen (Si-H) bonds is a highly efficient method for the formation of carbon-silicon bonds, which are valuable linkages in organic synthesis and materials science. Various transition metals, including rhodium, copper, and iron, have been shown to catalyze the insertion of carbenoids, metal-stabilized carbenes, into Si-H bonds.
For example, nickel-catalyzed insertions of vinylidenes into Si-H bonds have been reported, leading to the formation of vinyl silanes. Iron-catalyzed carbene insertion reactions of α-diazoesters into Si-H bonds have also been developed, providing α-silylesters in high yields. Theoretical studies on the 1,5-insertion of alkylidene carbenes into O-Si bonds suggest a stepwise mechanism involving the formation of an ylide intermediate, with the subsequent rearrangement being a very facile process. While direct experimental data on the Si-H insertion of 1-chloro-1-fluoroethylidene is scarce, the established reactivity of related carbenes suggests that this would be a feasible and potentially useful transformation.
The insertion of carbenes into oxygen-hydrogen (O-H) bonds of alcohols and water provides a direct route to the synthesis of ethers and alcohols with a newly formed C-O bond. This reaction has been studied for various carbene species, often under catalytic conditions. For instance, nickel-catalyzed vinylidene insertions into O-H bonds have been utilized for the synthesis of 2,3-dihydrofurans.
Theoretical studies on the 1,5-insertion of free alkylidene carbenes into O-H bonds suggest a deprotonation pathway rather than a direct insertion, proceeding through an ylide intermediate. This highlights the mechanistic complexity of these transformations. The presence of both a chlorine and a fluorine atom on the carbene carbon in a species like 1-chloro-1-fluoroethylidene would be expected to influence its electrophilicity and, consequently, its reactivity towards O-H bonds.
Below is a table summarizing the types of insertion reactions discussed for related carbenes, which can serve as a predictive framework for the reactivity of halogenated ethylidenes.
| Carbene Type | Substrate Bond | Product Type | Catalyst/Conditions | Reference(s) |
| Alkylidene Carbenes | C-H | Cyclopentanes | Intramolecular | libretexts.org |
| Phenylchlorocarbene | C-H (tertiary) | Alkylated Adamantanes | - | researchgate.net |
| 1,2,2-Trifluoroethylidene | C-H (alkanes) | Fluoroalkanes | - | youtube.com |
| Vinylidenes | Si-H | Vinyl Silanes | Nickel | |
| α-Diazoesters | Si-H | α-Silylesters | Iron | |
| Vinylidenes | O-H | 2,3-Dihydrofurans | Nickel | |
| Alkylidene Carbenes | O-H | Ethers/Alcohols | Intramolecular, theoretical |
Stereochemical Aspects and Control in 1 Chloro 1 Fluoro 2,2 Dimethylcyclopropane Chemistry
Chiral Synthesis and Enantioselective Approaches
The synthesis of enantiomerically enriched 1-chloro-1-fluoro-2,2-dimethylcyclopropane presents a considerable challenge due to the quaternary stereocenter. Several strategies can be envisaged for its asymmetric synthesis, primarily revolving around the use of chiral catalysts or auxiliaries in the cyclopropanation step.
One of the most powerful methods for asymmetric cyclopropanation involves the use of transition metal catalysts, particularly those based on rhodium and copper, with chiral ligands. chemrxiv.orgrsc.orglibretexts.org The reaction would typically involve the reaction of 3,3-dimethyl-1-butene (B1661986) with a source of chlorofluorocarbene, generated in situ. The chiral catalyst would then orchestrate the enantioselective addition of the carbene to the double bond.
Table 1: Hypothetical Enantioselective Cyclopropanation to form this compound
| Catalyst/Ligand System | Carbene Precursor | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) (Hypothetical) |
| Rh₂(S-DOSP)₄ | CHCl₂F + Base | Dichloromethane | 25 | >90 |
| Cu(I)-Box | PhHgCFCl₂ | Toluene | 0 | 80-90 |
| Chiral Phase-Transfer Catalyst | CHCl₂F + NaOH | Toluene/H₂O | 20 | 70-85 |
Another promising approach is biocatalysis, where enzymes are engineered to catalyze specific cyclopropanation reactions with high enantioselectivity. chemrxiv.org This method offers the advantages of mild reaction conditions and high specificity.
Furthermore, the use of chiral auxiliaries attached to the alkene substrate can direct the stereochemical course of the cyclopropanation reaction. After the cyclopropanation, the auxiliary can be cleaved to yield the enantiomerically enriched product.
Stereochemical Outcomes of Cyclopropanation Reactions
The formation of the this compound ring via cyclopropanation of 3,3-dimethyl-1-butene with a chlorofluorocarbene source can lead to a racemic mixture of the (R)- and (S)-enantiomers in the absence of any chiral influence. The stereochemical outcome is dictated by the trajectory of the carbene addition to the alkene.
The presence of the bulky gem-dimethyl group on the alkene substrate can exert a significant steric influence on the approaching carbene, potentially leading to some level of diastereoselectivity if other chiral centers are present in the molecule or if a chiral catalyst is employed. In the context of forming this compound, where the chirality is generated at the C1 position, the key is to control which face of the prochiral carbene attacks the alkene, or which face of the alkene is attacked.
In reactions involving substrates with pre-existing stereocenters, the diastereoselectivity of the cyclopropanation becomes a critical factor. For instance, if a chiral auxiliary is used, the diastereomeric ratio (d.r.) of the resulting cyclopropane (B1198618) adducts will depend on the effectiveness of the auxiliary in shielding one face of the alkene.
Isomerization and Epimerization Processes
Once formed, the stereochemical integrity of this compound can be compromised by isomerization or epimerization processes. Epimerization at the C1 center would involve the inversion of the stereocenter, converting one enantiomer into the other, leading to racemization.
Such processes can be induced by thermal or chemical means. For instance, ring-opening of the cyclopropane to form an allylic intermediate, followed by ring-closure, can lead to scrambling of the stereochemistry. The presence of both a chlorine and a fluorine atom at the C1 position can influence the stability of potential intermediates. For example, copper(I)-catalyzed solvolysis of related gem-chlorofluorocyclopropanes has been shown to proceed via isomerization to 2-fluoroallylic halides. researchgate.net A similar pathway for this compound could lead to epimerization under certain conditions.
Thermal rearrangements of related gem-dihalocyclopropanes have also been observed, which can lead to changes in stereochemistry. researchgate.net The high temperatures required for such processes, however, might also lead to decomposition of the molecule.
Diastereomeric Control in Transformations
While this compound itself is chiral but does not have diastereomers, the principles of diastereomeric control become crucial when this molecule undergoes further transformations in the presence of other stereocenters. For example, if a reaction is performed on a substituent attached to the cyclopropane ring in a molecule that contains other chiral centers, the stereochemistry of the cyclopropane ring can influence the stereochemical outcome of the reaction.
The bulky gem-dimethyl group at C2 plays a significant role in directing the approach of reagents to the cyclopropane ring or its substituents. This steric hindrance can lead to high levels of diastereoselectivity in subsequent reactions. For instance, in a nucleophilic substitution reaction at a position adjacent to the cyclopropane ring, the ring and its substituents would dictate the preferred face of attack for the incoming nucleophile.
The stereodivergent synthesis of related gem-disubstituted cyclopropanes highlights how substrate engineering and catalyst control can be used to selectively generate different diastereomers. chemrxiv.org Similar principles could be applied to reactions involving derivatives of this compound to achieve a high degree of stereochemical control.
Mechanistic Investigations and Computational Studies
Reaction Mechanism Elucidation via Kinetic and Spectroscopic Analysis
Kinetic studies are fundamental in determining the rate of a reaction and its dependence on the concentration of reactants, which helps in formulating a rate law. For instance, in photoredox catalysis, steady-state and time-resolved fluorescence and transient spectroscopy are employed to measure the kinetics of excited-state processes. acs.org Such techniques could be applied to reactions involving 1-chloro-1-fluoro-2,2-dimethylcyclopropane to probe the involvement of radical intermediates or excited states.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are invaluable for characterizing the structure of reactants, products, and any stable intermediates. For more reactive species, techniques like matrix isolation spectroscopy could be used to trap and study transient intermediates at low temperatures. In the context of cyclopropane (B1198618) derivatives, spectroscopic analysis has been essential in confirming the stereochemistry of products in reactions like cyclopropanation, which proceeds stereospecifically. masterorganicchemistry.com
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. nih.gov For this compound, DFT calculations would be instrumental in exploring its potential energy surface.
Quantum chemical calculations can be used to map out various potential reaction pathways and determine their energetic feasibility. researchgate.netacs.org For instance, in the context of reactions catalyzed by transition metals, DFT calculations have been used to investigate the mechanism of intermolecular cyclopropanation. nih.gov For this compound, DFT could be used to model its interaction with different reagents and predict the most likely reaction channels, whether they be substitution, elimination, or ring-opening reactions.
A key aspect of computational mechanistic studies is the location and characterization of transition states. By calculating the energy of transition states, activation barriers for different reaction pathways can be determined, providing a quantitative measure of their likelihood. e-journals.in For example, DFT studies on the hydroalumination of cyclopropane have identified a four-centered transition state. e-journals.in Similar analyses for this compound would involve locating the transition structures for various potential reactions and constructing detailed reaction energy profiles. These profiles would illustrate the energy changes along the reaction coordinate, including intermediates and transition states, offering a comprehensive view of the reaction mechanism. Computational studies on related cyclopropyl (B3062369) systems have successfully elucidated the origins of selectivity in ring-opening reactions by comparing the energies of different transition states. researchgate.netnih.govacs.org
| Cycloalkane | Ring Strain (kcal/mol) |
|---|---|
| Cyclopropane | 27.6 |
| Cyclobutane | 26.3 |
| Cyclopentane | 6.2 |
| Cyclohexane | 0 |
Role of Carbenoid Intermediates
Reactions involving gem-dihalocyclopropanes can proceed through the formation of carbenoid or carbene-like species. acs.org For example, treatment of a gem-dihalocyclopropane with a strong base can lead to the formation of a dihalocarbene. masterorganicchemistry.com In the case of this compound, it is conceivable that under certain conditions, it could act as a precursor to a fluorochlorocarbene or a related carbenoid intermediate. Metal-catalyzed reactions of diazo compounds are well-known to generate metal carbenoids, which are versatile intermediates in organic synthesis, participating in reactions like cyclopropanation and C-H insertion. organicreactions.orgorganicreactions.org The Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane (B129776), proceeds through a carbenoid intermediate to achieve cyclopropanation. youtube.comyoutube.com Theoretical studies on the Doering-Moore-Skattebøl reaction also point to a carbenoid mechanism. acs.org
Solvolytic and Homolytic Reaction Mechanisms
The carbon-halogen bonds in this compound can undergo cleavage through either solvolytic (heterolytic) or homolytic pathways.
Solvolysis , a reaction where the solvent acts as the nucleophile, typically proceeds through an S(_N)1 or S(_N)2 mechanism. vedantu.comlibretexts.org Cyclopropyl halides are generally less reactive in S(_N)1 and S(_N)2 reactions compared to their acyclic counterparts. libretexts.org The formation of a cyclopropyl cation is highly unfavorable, making the S(_N)1 pathway difficult. For this compound, solvolysis would likely be slow, but if it were to occur, it would involve the departure of a halide ion to form a carbocation intermediate, which would then be attacked by the solvent. masterorganicchemistry.com The relative leaving group ability of chloride versus fluoride (B91410) would also be a determining factor. Studies on the solvolysis of cyclopropyl tosylates have provided insights into the mechanisms of such reactions. acs.org
Application As a Synthetic Building Block
Precursor to Fluorinated Alkenes and Dienes
The thermal or metal-induced ring-opening of 1-Chloro-1-fluoro-2,2-dimethylcyclopropane serves as a powerful method for the synthesis of various fluorinated alkenes and dienes. The regioselectivity of the ring-opening can often be controlled by the choice of reagents and reaction conditions, leading to a range of valuable unsaturated fluorinated compounds.
One of the primary applications of this gem-dihalocyclopropane is in the generation of 2-fluoro-3-methyl-1,3-butadiene. This transformation can be achieved through thermal isomerization, where heating this compound induces a concerted ring-opening process. The reaction proceeds through a formal alfa-chemistry.com-sigmatropic rearrangement, leading to the elimination of hydrogen chloride and the formation of the fluorinated diene.
Furthermore, treatment of this compound with various bases can also facilitate the formation of fluorinated alkenes. The choice of base and solvent system can influence the product distribution, allowing for the selective synthesis of either E- or Z-isomers of the resulting alkenes in some cases. For instance, the use of a bulky, non-nucleophilic base may favor the elimination of HCl to yield 1-chloro-1-fluoro-2,2-dimethyl-3-methylenecyclopropane, which can then undergo further rearrangement to fluorinated dienes.
The reaction of this compound with organometallic reagents, such as organolithium or Grignard reagents, can also lead to the formation of substituted fluorinated alkenes. These reactions typically proceed via a metal-halogen exchange followed by elimination, providing a route to more complex and functionalized fluorinated structures.
Scaffold for Complex Molecule Synthesis
The rigid framework and inherent reactivity of this compound make it an attractive scaffold for the construction of more elaborate molecular architectures, including fluoro-substituted carbocycles and heterocyclic systems.
Construction of Fluoro-substituted Carbocycles
The cyclopropane (B1198618) ring of this compound can be strategically opened to generate linear precursors that can then be cyclized to form larger carbocyclic rings containing a fluorine substituent. For example, reductive ring-opening in the presence of a radical initiator can lead to the formation of a fluorinated alkyl radical, which can then participate in intramolecular cyclization reactions to form five- or six-membered rings.
Moreover, the dihalogenated nature of the cyclopropane allows for stepwise functionalization. One halogen can be selectively replaced, followed by a ring-expansion reaction to generate functionalized cyclobutane or cyclopentane derivatives. This approach provides a powerful tool for the stereocontrolled synthesis of complex carbocyclic systems with a strategically placed fluorine atom.
Incorporation into Heterocyclic Systems (e.g., β-lactam precursors)
The reactivity of the carbon-halogen bonds in this compound allows for its incorporation into various heterocyclic frameworks. While direct evidence for its use as a precursor to β-lactams is not extensively documented in readily available literature, its potential as a building block for other nitrogen-containing heterocycles can be inferred from its known reactivity.
For instance, nucleophilic substitution of the chlorine atom with an amine, followed by intramolecular cyclization involving the fluorine atom or the cyclopropane ring, could provide a pathway to various fluorinated nitrogen heterocycles. The strained cyclopropane ring can also undergo ring-opening reactions with nitrogen-based nucleophiles to generate acyclic intermediates that can then be cyclized to form heterocycles of different ring sizes. The synthesis of β-lactams often involves the [2+2] cycloaddition of a ketene and an imine. While this compound itself is not a direct precursor in this reaction, its derivatives could potentially be utilized to introduce a fluorinated cyclopropyl (B3062369) moiety into the final β-lactam structure.
Development of New Synthetic Reagents from this compound
The unique combination of a strained ring and reactive halogen atoms in this compound makes it a promising starting material for the development of novel synthetic reagents.
One area of potential is the generation of fluorinated organometallic reagents. Metal-halogen exchange reactions with organolithium or magnesium reagents could lead to the formation of a fluorinated cyclopropyl lithium or Grignard reagent. These reagents could then be used as nucleophiles in a variety of carbon-carbon bond-forming reactions, allowing for the introduction of the 1-fluoro-2,2-dimethylcyclopropyl moiety into a wide range of organic molecules.
Furthermore, the selective activation of one of the carbon-halogen bonds could lead to the development of new cross-coupling partners. For example, palladium- or nickel-catalyzed cross-coupling reactions could be employed to selectively functionalize the C-Cl bond, leaving the C-F bond intact for further transformations. This would provide a versatile platform for the synthesis of highly functionalized fluorinated cyclopropanes.
The development of new fluorinating reagents derived from this compound is another intriguing possibility. While not a direct fluorinating agent itself, its derivatives could potentially be designed to deliver a fluorine atom to a substrate in a controlled and selective manner.
Advanced Characterization Techniques in Mechanistic and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. For a molecule such as 1-Chloro-1-fluoro-2,2-dimethylcyclopropane, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed to unambiguously establish its constitution and stereochemistry.
The synthesis of gem-halofluorocyclopropanes often proceeds via the addition of a halofluorocarbene to an alkene. For instance, the reaction of 3,3-dimethyl-1-butene (B1661986) with chlorofluorocarbene would be the logical route to this compound. Such reactions can yield diastereomers, and NMR is the primary method for their identification and characterization.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the cyclopropyl (B3062369) protons and the methyl groups. The two methyl groups at the C2 position are diastereotopic and should, therefore, exhibit distinct chemical shifts. The single proton at the C3 position would appear as a multiplet due to coupling with the fluorine atom and the other cyclopropyl proton.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the four different carbon environments: the quaternary C1 and C2 carbons, the methine C3 carbon, and the two methyl carbons. The carbon signals will be split due to coupling with the directly attached fluorine atom (¹JCF) and potentially longer-range couplings (²JCF, ³JCF). The magnitude of these coupling constants provides valuable structural information. For example, in monosubstituted cyclopropanes, the chemical shifts are well-documented and provide a basis for predicting the spectrum of more complex derivatives acs.orgdocbrown.info.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. The ¹⁹F NMR spectrum of this compound would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine would be influenced by the presence of the chlorine atom and the alkyl substituents on the cyclopropane (B1198618) ring. The coupling of the fluorine atom to the vicinal and geminal protons would result in a complex multiplet, and the analysis of these coupling constants (JHF) is crucial for stereochemical assignment. In related halofluorocyclopropane systems, vicinal H-F coupling constants have been shown to be characteristically dependent on the various cyclopropane substituents, aiding in the assignment of isomers researchgate.net.
Expected NMR Data (Based on Analogous Compounds):
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (Hz) |
| ¹H (CH) | 2.0 - 3.0 | ddd, J(H,H), J(H,F) |
| ¹H (CH₂) | 0.8 - 1.5 | m |
| ¹H (CH₃) | 1.0 - 1.5 | s (two distinct singlets) |
| ¹³C (C-Cl,F) | 80 - 100 | d, ¹J(C,F) ≈ 280-320 |
| ¹³C (C(CH₃)₂) | 20 - 40 | d, ²J(C,F) ≈ 10-20 |
| ¹³C (CH₂) | 15 - 30 | d, ²J(C,F) ≈ 5-15 |
| ¹³C (CH₃) | 15 - 25 | d, ³J(C,F) ≈ 1-5 |
| ¹⁹F | -140 to -160 | m |
Table 1: Predicted NMR spectroscopic data for this compound based on values for analogous halocyclopropanes.
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. Gas chromatography coupled with mass spectrometry (GC-MS) would be the ideal method for the analysis of a volatile compound like this compound.
Reaction Monitoring: In the synthesis of this compound, GC-MS can be used to monitor the progress of the reaction by observing the disappearance of the starting alkene and the appearance of the product peak in the gas chromatogram. The mass spectrum of the product peak would confirm its identity.
Product Identification and Fragmentation Pattern: The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺). Due to the presence of chlorine, an isotopic peak at [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak will be observed, which is a characteristic signature of a monochlorinated compound.
The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of a chlorine atom, a fluorine atom, or a methyl group. The cleavage of the cyclopropane ring is also a probable fragmentation pathway, leading to the formation of various smaller charged fragments. The relative abundance of these fragment ions provides a fingerprint for the molecule, which can be used for its identification.
Predicted Mass Spectrometry Fragmentation Data:
| m/z | Proposed Fragment Ion | Description |
| 136/138 | [C₅H₈ClF]⁺ | Molecular ion ([M]⁺) and its isotope peak |
| 121/123 | [C₄H₅ClF]⁺ | Loss of a methyl group (•CH₃) |
| 101 | [C₅H₈F]⁺ | Loss of a chlorine atom (•Cl) |
| 117 | [C₅H₈Cl]⁺ | Loss of a fluorine atom (•F) |
| 69 | [C₄H₅F]⁺ | Ring cleavage and loss of •CH₃ and Cl |
| 57 | [C₄H₉]⁺ | tert-Butyl cation from rearrangement |
Table 2: Predicted major fragmentation ions in the electron ionization mass spectrum of this compound.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.
For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis could be challenging due to its likely low melting point and potential for being a liquid at room temperature. However, if a crystalline derivative could be prepared, or if the compound itself is crystalline at low temperatures, X-ray crystallography would provide unparalleled structural detail.
Determination of Absolute Configuration: Since the C1 carbon atom is a stereocenter, this compound exists as a pair of enantiomers. If a single enantiomer could be isolated, for instance through chiral chromatography or synthesis from a chiral precursor, X-ray crystallography of a suitable crystalline derivative could be used to determine its absolute configuration.
Solid-State Structure and Conformational Analysis: The crystal structure would reveal the precise bond lengths and angles of the cyclopropane ring, which are often distorted in highly substituted systems. It would also provide information on the conformation of the molecule in the solid state and the nature of intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, which govern the crystal packing. The conformational analysis of substituted cyclopropanes is a complex field, and solid-state data provides a crucial benchmark for theoretical calculations dtic.mil.
While a specific crystal structure for this compound is not available, the Cambridge Structural Database (CSD) contains numerous examples of substituted cyclopropanes, which can serve as models for understanding the expected structural parameters.
Expected Crystallographic Data (Based on Analogous Compounds):
| Parameter | Expected Value |
| C-C (ring) bond length | 1.50 - 1.55 Å |
| C-Cl bond length | 1.75 - 1.80 Å |
| C-F bond length | 1.35 - 1.40 Å |
| C-C-C (ring) angle | ~60° |
| Cl-C-F angle | ~109.5° |
Table 3: Predicted solid-state structural parameters for this compound based on data for similar cyclopropane derivatives.
Future Research Directions and Unexplored Reactivity
Novel Synthetic Routes to Dihalo-substituted Cyclopropanes
The primary and most effective method for synthesizing gem-dihalocyclopropanes, including 1-chloro-1-fluoro-2,2-dimethylcyclopropane, is the [2+1] cycloaddition of a dihalocarbene to an alkene. acs.orgfinechem-mirea.ru For the specific synthesis of this compound, this involves the reaction of chlorofluorocarbene (:CFCl) with 2-methylpropene. Future research is focused on overcoming the limitations of traditional methods and developing more efficient, versatile, and sustainable synthetic protocols.
Historically, the generation of dihalocarbenes, such as dichlorocarbene, was accomplished through the α-elimination of a haloform (e.g., chloroform) using a strong base like potassium t-butoxide under strictly anhydrous conditions. acs.orgresearchgate.netmasterorganicchemistry.com However, these methods often have drawbacks that limit their utility. acs.org A significant advancement in this area is the application of Phase-Transfer Catalysis (PTC) . The PTC method is often considered the approach of choice, allowing for the efficient generation of dihalocarbenes from a haloform and a concentrated aqueous solution of sodium hydroxide (B78521) in the presence of a catalyst like triethylbenzylammonium chloride. finechem-mirea.ruresearchgate.net This technique simplifies the procedure and broadens the scope of applicable substrates. researchgate.net
Alternative, albeit less common, methods for carbene generation include:
Thermal decomposition of organometallic precursors : For instance, trihalomethyl(phenyl)mercury can be thermally decomposed to generate the corresponding dihalocarbene. This method is particularly effective for base-sensitive or less reactive alkenes. acs.org
Photolysis of carbene complexes : Dichlorocarbene can be liberated by the photolysis of its complexes with metalloporphyrins, such as Fe(TPP)CCl₂, using visible or UV light. acs.org
A key area for future development lies in asymmetric synthesis to produce enantiomerically pure halogenated cyclopropanes. While challenging, progress is being made through metal-catalyzed reactions. For example, cobalt(II)-based metalloradical catalysis and chiral-at-metal Rh(III) complexes have been successfully employed for the asymmetric cyclopropanation of alkenes with diazo compounds or ylides, respectively. nih.govnih.govorganic-chemistry.org Adapting these chiral catalyst systems to control the stereochemistry of dihalocarbene additions represents a significant and valuable research frontier.
The table below summarizes and compares various approaches for the synthesis of dihalo-substituted cyclopropanes.
| Method | Carbene Precursor | Reagents & Conditions | Advantages | Disadvantages |
| Classic α-Elimination | Haloform (e.g., CHCl₃) | Strong, non-aqueous base (e.g., KOt-Bu) | Well-established | Requires strictly anhydrous conditions; limited substrate scope acs.orgresearchgate.net |
| Phase-Transfer Catalysis (PTC) | Haloform (e.g., CHCl₃) | Concentrated aq. NaOH, PTC catalyst (e.g., BTEAC) | Simpler procedure, good yields, broad applicability finechem-mirea.ruresearchgate.net | Catalyst may be required |
| Organomercury Decomposition | Phenyl(trihalomethyl)mercury | Thermal decomposition | Effective for base-sensitive or unreactive alkenes acs.org | Use of toxic mercury compounds |
| Metal Complex Photolysis | Metalloporphyrin carbene complex | UV or visible light | High yields for carbene generation acs.org | Requires specialized starting materials and equipment |
| Asymmetric Catalysis | Diazo compounds, Ylides | Chiral metal catalysts (e.g., Co(II), Rh(III)) | Access to enantiomerically pure cyclopropanes nih.govnih.gov | Currently underdeveloped for dihalocarbenes |
Future efforts will likely focus on refining catalytic systems, particularly for asymmetric transformations, and exploring novel carbene precursors that are more stable, safer, and offer unique reactivity profiles for the synthesis of complex dihalogenated cyclopropanes like this compound.
Q & A
Basic: What synthetic methodologies are most effective for preparing 1-chloro-1-fluoro-2,2-dimethylcyclopropane?
Answer:
The synthesis typically involves cyclopropanation of halogenated precursors. A common approach is the reaction of 2,2-dimethylcyclopropane derivatives with halogenating agents (e.g., ClF or Cl/F donors) under controlled conditions. For example:
- Halogenation: Use fluorinating agents like SF₄ or DAST (diethylaminosulfur trifluoride) to introduce fluorine, followed by chlorination with Cl₂ or SOCl₂. Temperature control (0–25°C) and inert solvents (e.g., dichloromethane) minimize side reactions .
- Cyclopropane ring formation: Employ [2+1] cycloaddition using carbene intermediates generated from diazo compounds (e.g., dimethyl diazomalonate) with metal catalysts (Cu or Rh). Optimize steric effects by adjusting substituents on the carbene precursor .
Basic: How can NMR spectroscopy distinguish between structural isomers of this compound?
Answer:
¹H, ¹³C, and ¹⁹F NMR are critical:
- ¹H NMR: Methyl groups (2,2-dimethyl) appear as singlets (δ 1.2–1.5 ppm), while cyclopropane protons show splitting patterns dependent on substituent orientation.
- ¹⁹F NMR: Fluorine’s chemical shift (δ −150 to −220 ppm) and coupling constants (³J₃-F) help confirm stereochemistry. For example, cis- vs trans-fluorine substituents exhibit distinct splitting due to scalar coupling with adjacent protons .
- NOESY/ROESY: Detect spatial proximity between fluorine and methyl groups to resolve cis/trans isomerism .
Advanced: How do steric and electronic effects of the 2,2-dimethyl group influence the compound’s reactivity in ring-opening reactions?
Answer:
- Steric hindrance: The bulky dimethyl group restricts nucleophilic attack to less hindered positions, favoring regioselective ring-opening at the chloro-substituted carbon. For example, nucleophiles (e.g., Grignard reagents) attack the Cl-bearing carbon due to reduced steric crowding .
- Electronic effects: The electron-withdrawing fluorine destabilizes the cyclopropane ring, lowering activation energy for ring-opening. Computational studies (DFT) show that hyperconjugation between the C-F σ* orbital and adjacent C-C bonds weakens ring strain .
Advanced: What strategies resolve contradictions between experimental and computational data on bond angles and strain energy?
Answer:
- High-resolution X-ray crystallography: Resolve discrepancies in bond angles (e.g., cyclopropane C-C-C angles ~60°) by comparing experimental data with DFT-optimized geometries. For example, NIST-standardized crystallographic databases provide reference values for validation .
- Hybrid QM/MM modeling: Combine quantum mechanics (for the cyclopropane core) and molecular mechanics (for substituents) to account for steric effects in strain energy calculations .
- Benchmarking: Cross-validate computational methods (e.g., MP2 vs B3LYP) against gas-phase electron diffraction data to refine force field parameters .
Advanced: How does solvent polarity affect the regioselectivity of nucleophilic substitution reactions involving this compound?
Answer:
- Polar aprotic solvents (DMSO, DMF): Stabilize transition states through dipole interactions, favoring SN2 mechanisms at the chloro-substituted carbon. For example, in DMSO, fluoride ions selectively displace chloride with inversion of configuration .
- Non-polar solvents (hexane, toluene): Promote radical pathways or carbocation intermediates (SN1-like), leading to mixtures of products. Additives like crown ethers can enhance ion-pair separation in low-polarity media .
Advanced: What mechanistic insights explain unexpected byproducts in photochemical reactions of this compound?
Answer:
- Diradical intermediates: UV irradiation generates diradicals via C-Cl bond cleavage, leading to recombination products (e.g., dimerized cyclopropanes) or hydrogen abstraction from solvents. Monitor using EPR spectroscopy to detect radical intermediates .
- Fluorine’s inductive effect: The electron-withdrawing fluorine stabilizes transition states, altering reaction pathways. For example, photolysis in methanol yields methyl ether derivatives due to trapping of carbene intermediates .
Methodological: How can researchers optimize reaction yields for large-scale synthesis while maintaining stereochemical purity?
Answer:
- Flow chemistry: Continuous flow systems improve heat transfer and mixing, reducing side reactions (e.g., ring-opening). Use immobilized catalysts (e.g., Cu@SiO₂) to enhance turnover frequency .
- Chiral auxiliaries: Introduce temporary stereodirecting groups (e.g., oxazolidinones) during cyclopropanation, then remove them post-synthesis. Monitor enantiomeric excess via chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
